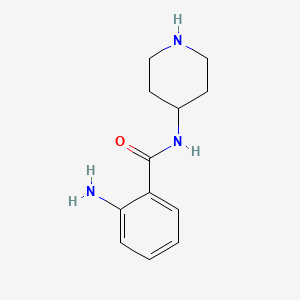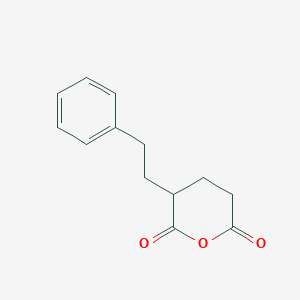
3-(2-Phenylethyl)oxane-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Phenylethyl)oxane-2,6-dione is an organic compound with the molecular formula C₁₃H₁₄O₃ It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylethyl)oxane-2,6-dione typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylethyl ketone with diethyl oxalate under basic conditions, followed by cyclization to form the oxane ring. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (70-110°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)oxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxane ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
科学的研究の応用
3-(2-Phenylethyl)oxane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 3-(2-Phenylethyl)oxane-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Oxetane: A four-membered ring containing one oxygen atom.
Tetrahydrofuran (THF): A five-membered ring with one oxygen atom.
Tetrahydropyran (THP): A six-membered ring with one oxygen atom, similar to oxane but with different substituents
Uniqueness
3-(2-Phenylethyl)oxane-2,6-dione is unique due to its specific phenylethyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials with tailored properties .
特性
CAS番号 |
82923-84-0 |
|---|---|
分子式 |
C13H14O3 |
分子量 |
218.25 g/mol |
IUPAC名 |
3-(2-phenylethyl)oxane-2,6-dione |
InChI |
InChI=1S/C13H14O3/c14-12-9-8-11(13(15)16-12)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChIキー |
QIOYOWXYQTTXAE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)OC(=O)C1CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


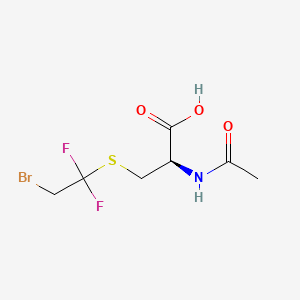
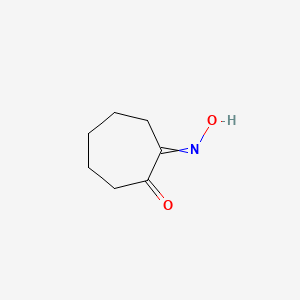
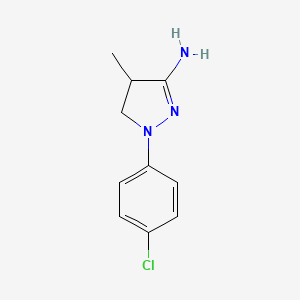

![Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate](/img/structure/B14434094.png)
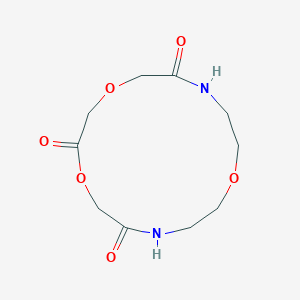
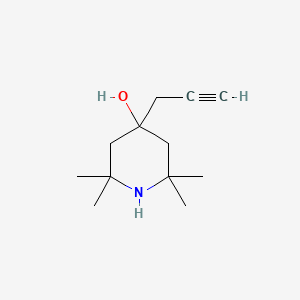



![2,7-Dimethylbicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14434151.png)

![Piperazine, 1,4-bis[(3-nitrophenyl)sulfonyl]-](/img/structure/B14434153.png)
